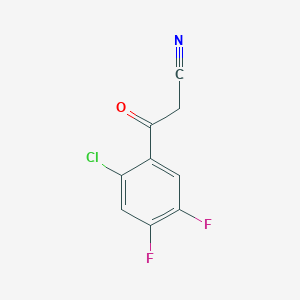
2-Chloro-4,5-difluorobenzoylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-difluorobenzoylacetonitrile consists of a benzene ring substituted with two fluorine atoms, one chlorine atom, and a nitrile group. The exact spatial arrangement of these atoms can be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
2-Chloro-4,5-difluorobenzoylacetonitrile is utilized in the synthesis of various fluorinated compounds, which are significant in medicinal chemistry due to their enhanced metabolic stability. For instance, its derivatives have been synthesized for potential applications in creating more stable versions of benzodioxole fragments, indicating its value in the development of new pharmaceuticals. The presence of chloro and fluoro groups facilitates further functionalization through cross-coupling reactions, expanding its utility in synthetic organic chemistry (Catalani, Paio, & Perugini, 2010).
Creation of Novel Heterocyclic Compounds
The compound serves as a precursor for synthesizing new classes of strongly fluorescent heterocyclic compounds. Through nucleophilic substitution reactions, novel fluorescent heterocyclic compounds, such as 8-chloro-3-alkyl-3H-imidazo[4,5-a]acridine-11-carbonitriles, have been developed. These compounds exhibit intense fluorescence, indicating their potential application in optical materials and fluorescent probes (Sahraei, Pordel, Behmadi, & Razavi, 2013).
Development of Antibiotic Agents
2-Chloro-4,5-difluorobenzoylacetonitrile is also involved in creating antibiotic agents. Derivatives like 2-alkylidenethiazolidine-4,5-diones, synthesized from arylacetonitriles, have shown antibiotic activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, highlighting its role in the search for new antimicrobial compounds (Albrecht, Goerdes, Schmidt, Thurow, Lalk, & Langer, 2005).
Synthesis of Lanthanide Complexes
The synthesis and study of lanthanide complexes using derivatives of 2-Chloro-4,5-difluorobenzoylacetonitrile have been reported. These complexes, characterized by X-ray single-crystal diffraction and various spectroscopic methods, exhibit diverse structural arrangements and potential applications in materials science for their unique properties, including fluorescence enhancement (Tang, Zhang, Zhang, Ren, Yan, & Li, 2013).
Exploration in Organic Synthesis
Its application extends to the field of organic synthesis, where it has been used to develop new synthetic methodologies. For example, it has been utilized in the synthesis of difluoropiperidines, compounds of interest for their biological and pharmacological properties. This showcases its role in advancing synthetic strategies and creating new molecules with potential biological applications (Verniest, Surmont, Van Hende, Deweweire, Deroose, Thuring, & de Kimpe, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-chloro-4,5-difluorophenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJYLNKSHNGRII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645212 |
Source


|
| Record name | 3-(2-Chloro-4,5-difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluorobenzoylacetonitrile | |
CAS RN |
139218-69-2 |
Source


|
| Record name | 3-(2-Chloro-4,5-difluorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

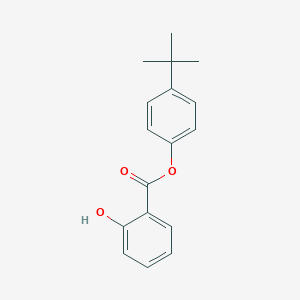
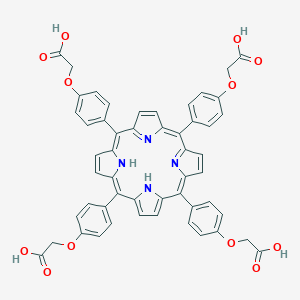

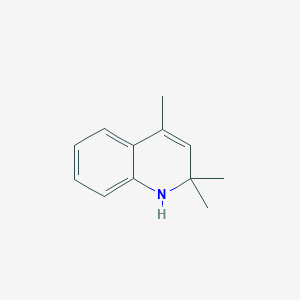
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B167201.png)
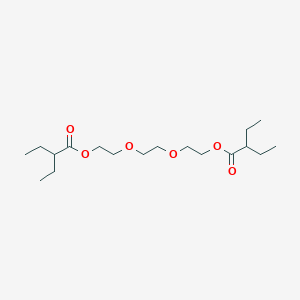
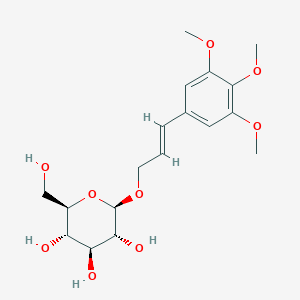
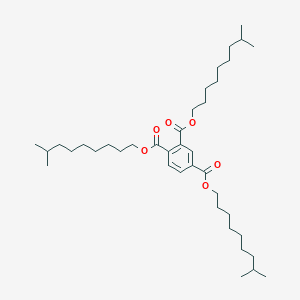
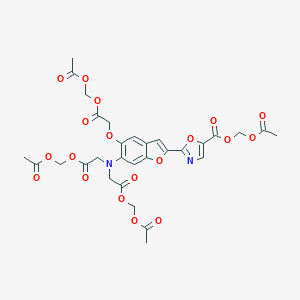
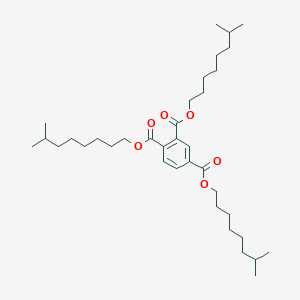
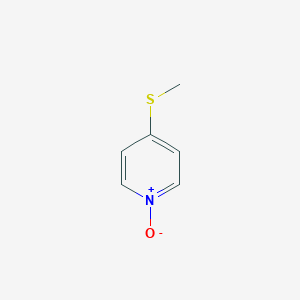
![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)
![(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B167224.png)
![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)